Hydrosulfide

描述

Hydrosulfide, also known as hydrogen sulfide, is a chemical compound with the formula H₂S. It is a colorless gas with a characteristic foul odor of rotten eggs. This compound is naturally occurring and can be found in volcanic gases, natural gas, and as a byproduct of the decomposition of organic matter. Hydrogen sulfide is highly toxic and flammable, making it a compound of significant interest in both scientific and industrial contexts .

准备方法

Synthetic Routes and Reaction Conditions: Hydrogen sulfide can be synthesized in the laboratory by treating ferrous sulfide with a strong acid, such as hydrochloric acid, in a Kipp generator. The reaction is as follows:

FeS+2HCl→FeCl2+H2S

Another method involves the use of thioacetamide, which generates hydrogen sulfide upon hydrolysis:

CH3C(S)NH2+H2O→CH3C(O)NH2+H2S

属性

CAS 编号 |

15035-72-0 |

|---|---|

分子式 |

HS- |

分子量 |

33.08 g/mol |

IUPAC 名称 |

sulfanide |

InChI |

InChI=1S/H2S/h1H2/p-1 |

InChI 键 |

RWSOTUBLDIXVET-UHFFFAOYSA-M |

SMILES |

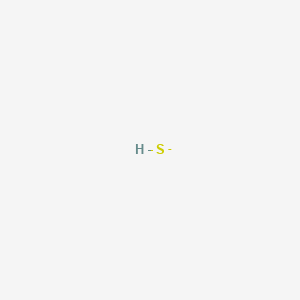

[SH-] |

规范 SMILES |

[SH-] |

同义词 |

Sulfide (hs1-) |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate](/img/structure/B80017.png)

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B80020.png)